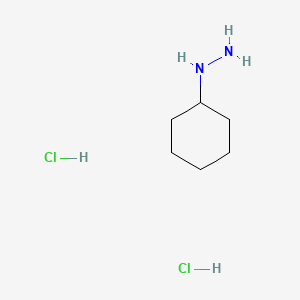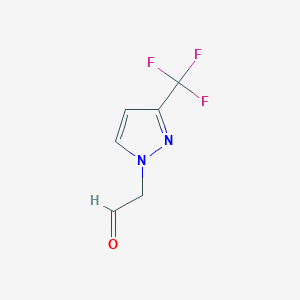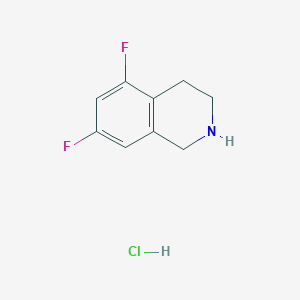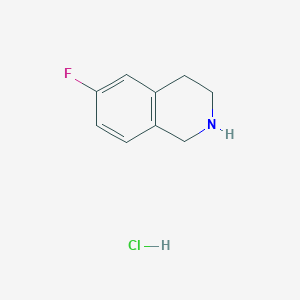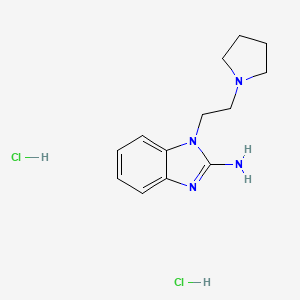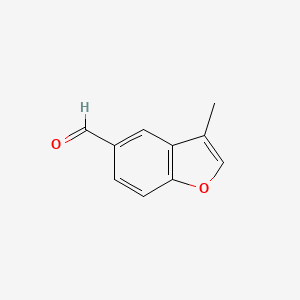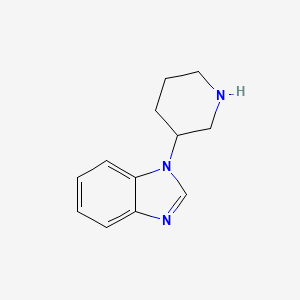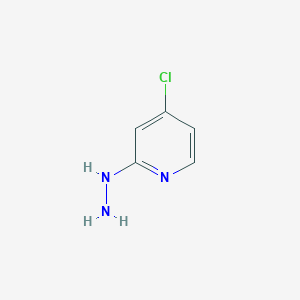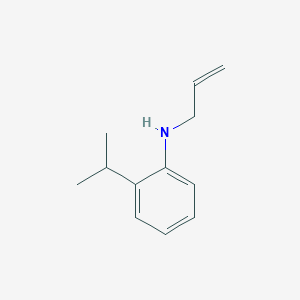![molecular formula C15H22N2O4S B1462903 Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine CAS No. 151545-15-2](/img/structure/B1462903.png)
Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine
Descripción general
Descripción
Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a specialty product used in proteomics research . It has a molecular formula of C15H22N2O4S and a molecular weight of 326.42 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridyl group attached to an ethyl group, which is further attached to a cysteine molecule. The molecular formula is C15H22N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Aplicaciones Científicas De Investigación
Coordination Chemistry and Radiopharmaceutical Development
Research has shown the potential of Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine in coordination chemistry, particularly for developing new ligands for radiopharmaceutical applications. For instance, S-(pyridin-2-ylmethyl)-L-cysteine derivatives have been investigated for their ability to coordinate with fac-M(OH₂)₃(CO)₃⁺ (M = Re, (99m)Tc), revealing complex coordination behaviors and applications in radiopharmaceuticals. The study explored various coordination modes through the synthesis of functionalized analogues, demonstrating the ligands' potential in targeting specific radiopharmaceutical applications (He et al., 2009).
Peptide Synthesis and Bioconjugation
Another significant application of this compound is in peptide synthesis and bioconjugation. The compound serves as a precursor in the synthesis of peptides and proteins, aiding in the formation of disulfide bonds and enhancing the efficiency of peptide coupling reactions. For example, its derivatives have been used to facilitate heterodisulfide bond formations, proving essential in synthesizing peptides with N-terminal Cys(S-Pyr) through orthogonal couplings. This approach has been instrumental in preparing peptides for various biochemical studies and applications (Huang & Carey, 2009).
Antifouling Materials
This compound and its derivatives have also been explored for their applications in developing antifouling materials. A study demonstrated the synthesis of a l-cysteine conjugated antifouling amphiphilic conetwork (APCN) through a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and thiol-ene click chemistry. This innovative material exhibited excellent biocompatibility, high water content, and resistance to protein adsorption, highlighting its potential for use in biomedical devices such as soft contact lenses (Zhang et al., 2017).
Fluorescent Probes for Biothiol Detection
Moreover, the chemistry of this compound has been utilized in developing fluorescent probes for biothiol detection in biological systems. These probes are designed to exhibit fluorescence turn-on behavior upon reaction with cysteine, enabling specific and sensitive detection of this crucial biothiol in living cells and in vivo studies. The development of such probes contributes to our understanding of cysteine's role in physiological and pathological processes, offering tools for biochemical research and diagnostic applications (Wang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-12(13(18)19)10-22-9-6-11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTDUMYLIKYKGJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




